

Synthesis and Characterization of Methyl m-Toluate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 3-methylbenzoate*

Cat. No.: *B1205846*

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This technical guide provides a comprehensive overview of the synthesis and characterization of methyl m-toluate, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document outlines a detailed experimental protocol for its preparation via Fischer esterification, presents its key physicochemical and spectroscopic data in a structured format, and illustrates the overall workflow from synthesis to characterization.

Physicochemical Properties

Methyl m-toluate, also known as **methyl 3-methylbenzoate**, is a colorless liquid.^[1] Its fundamental physical and chemical properties are summarized in Table 1.

Property	Value	Reference
IUPAC Name	methyl 3-methylbenzoate	[2]
Synonyms	Methyl 3-toluate, m-Toluic acid methyl ester	[2]
CAS Number	99-36-5	[2] [3]
Molecular Formula	C ₉ H ₁₀ O ₂	[2] [3]
Molecular Weight	150.17 g/mol	[2]
Appearance	Colorless liquid	[1]
Boiling Point	95 °C @ 15 mmHg	
Refractive Index	1.5140-1.5180 @ 20 °C	[1]

Synthesis of Methyl m-Toluate via Fischer Esterification

The most common and efficient method for the synthesis of methyl m-toluate is the Fischer esterification of m-toluic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removal of water as it is formed.

Experimental Protocol

Materials:

- m-Toluic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H₂SO₄)
- Dichloromethane (CH₂Cl₂)
- 5% Sodium bicarbonate (NaHCO₃) solution

- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, combine m-toluic acid and an excess of methanol (typically 5-10 molar equivalents).
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
- Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing water.
- Extraction: Extract the aqueous layer with dichloromethane.
- Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (to neutralize any unreacted acid and the catalyst), and finally with brine.

- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl m-toluate.
- Purification (Optional): If necessary, the product can be further purified by distillation under reduced pressure.

Characterization Data

The structure and purity of the synthesized methyl m-toluate can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8	m	2H	Aromatic protons (ortho to -COOCH ₃)
~7.3	m	2H	Aromatic protons (meta and para to -COOCH ₃)
3.89	s	3H	-OCH ₃ (methyl ester)
2.39	s	3H	Ar-CH ₃ (aromatic methyl)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~167	C=O (ester carbonyl)
~138	Aromatic C (quaternary, attached to $-\text{CH}_3$)
~133	Aromatic C-H
~130	Aromatic C (quaternary, attached to $-\text{COOCH}_3$)
~129	Aromatic C-H
~128	Aromatic C-H
~126	Aromatic C-H
~52	$-\text{OCH}_3$ (methyl ester)
~21	Ar- CH_3 (aromatic methyl)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm^{-1})	Intensity	Assignment
~3000	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1720	Strong	C=O stretch (ester)
~1600, ~1450	Medium-Strong	Aromatic C=C skeletal vibrations
~1250	Strong	C-O stretch (ester)

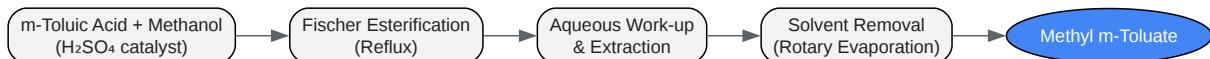
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation
150	Molecular ion $[M]^+$
119	$[M - \text{OCH}_3]^+$
91	$[M - \text{COOCH}_3]^+$ (tropylium ion)

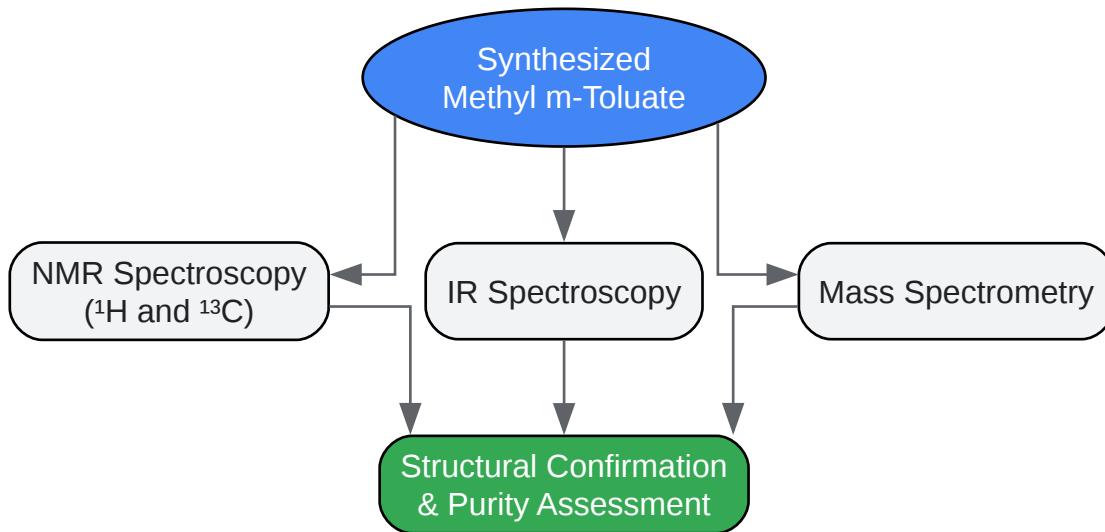
Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the synthesis and characterization of methyl m-toluate.



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Caption: Synthesis workflow for methyl m-toluate.



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Caption: Characterization workflow for methyl m-toluate.

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